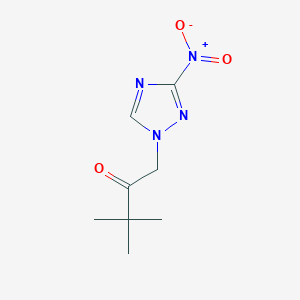
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has neuroprotective effects against oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has a number of biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Another advantage is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. One area of research could be the development of new analogs of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide with improved solubility and potency. Another area of research could be the exploration of the mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide and its potential targets in cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential use of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, or N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for use in a variety of research applications, including cancer treatment and neurodegenerative disease research. While there are some limitations to its use in lab experiments, there are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide that could lead to exciting new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-methylphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed using techniques such as NMR spectroscopy and HPLC.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c1-14-6-2-5-9-18(14)20-19(21)13-24(22,23)17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,20,21) |
Clave InChI |
DOJAGNDTEVUUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)




![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B277175.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)